molecular formula C11H14N2O B13101805 7-methoxy-N,1-dimethyl-1H-indol-2-amine

7-methoxy-N,1-dimethyl-1H-indol-2-amine

Cat. No.: B13101805
M. Wt: 190.24 g/mol
InChI Key: KMZIXPOOQMAVCA-UHFFFAOYSA-N
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Description

7-Methoxy-N,1-dimethyl-1H-indol-2-amine (CAS 791781-91-4) is a substituted indole derivative of significant interest in early-stage medicinal chemistry and antiparasitic research. This compound was identified as a key intermediate in a hit-to-lead optimization campaign for novel treatments against Trypanosoma cruzi , the parasite responsible for Chagas disease, a neglected tropical disease . Within this research context, the 7-methoxy-N,1-dimethyl-1H-indol-2-amine structure served as a core scaffold, and exploration of its structure-activity relationship (SAR) was crucial for understanding the potency and physicochemical properties of potential drug candidates . The compound's main research value lies in its role in probing the structural requirements for activity against intracellular T. cruzi amastigotes. Studies on analogous compounds within the series have investigated the impact of various electron-donating and electron-withdrawing groups on the indole core, providing critical data for lead optimization . The indole scaffold itself is a privileged structure in drug discovery, known for its versatility and ability to interact with diverse biological targets . This product is intended for use in laboratory research applications only and is a valuable tool for scientists working in infectious disease and chemical biology. Applications & Research Value: • Chemical intermediate in medicinal chemistry programs • SAR exploration for antiparasitic agents • Building block for the synthesis of novel indole-based compound libraries Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-N,1-dimethylindol-2-amine

InChI

InChI=1S/C11H14N2O/c1-12-10-7-8-5-4-6-9(14-3)11(8)13(10)2/h4-7,12H,1-3H3

InChI Key

KMZIXPOOQMAVCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(N1C)C(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N,1-dimethyl-1H-indol-2-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 7-methoxyphenylhydrazine and a suitable ketone or aldehyde.

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Common reagents include methanesulfonic acid and methanol, which are used under reflux conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-N,1-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

7-Methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Heterocycle Modifications

The table below compares 7-methoxy-N,1-dimethyl-1H-indol-2-amine with key analogs identified in the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
7-Methoxy-N,1-dimethyl-1H-indol-2-amine 7-OCH₃, 1-CH₃, 2-N(CH₃)₂ C₁₁H₁₄N₂O 202.25 g/mol Potential serotonin receptor ligand
7-Bromo-N,1-dimethyl-1H-indazol-3-amine Indazole core, 7-Br, 1-CH₃, 3-N(CH₃)₂ C₉H₁₁BrN₄ 255.11 g/mol Intermediate for Suzuki coupling
N-Methyl-1-(7-methyl-1H-indol-2-yl)-methanamine 7-CH₃, 2-CH₂NHCH₃ C₁₁H₁₄N₂ 174.24 g/mol Unspecified bioactivity
2-Methylindolin-1-amine Indoline core (saturated ring), 2-CH₃, 1-NH₂ C₉H₁₂N₂ 148.21 g/mol Pharmaceutical impurity (e.g., indapamide)
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine 4-F, 3-CH₂CH₂N(CH₃)₂ C₁₂H₁₅FN₂ 206.26 g/mol Psychoplastogenic activity (DMT analog)

Key Comparative Insights

Substituent Position and Electronic Effects
  • Methoxy vs. Bromo : The 7-methoxy group in the target compound is electron-donating, enhancing ring electron density and stability. In contrast, 7-bromo substitution () introduces electron-withdrawing effects, increasing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) [5].
  • N-Methylation : N1-methylation (common in indole derivatives) reduces metabolic degradation, as seen in tryptamine analogs. The N2-dimethyl group may enhance lipophilicity and receptor binding [13].
Heterocycle Core Differences
  • Indole vs. Indoline : Saturated indoline derivatives (e.g., 2-methylindolin-1-amine) exhibit reduced aromaticity, altering π-π stacking interactions critical for receptor binding [15].
  • Indole vs.

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